Benzenepropanoic acid, 4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-,ethyl ester
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Overview
Description
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including medicine and industry. This compound is characterized by its unique molecular arrangement, which includes a benzene ring, a propanoic acid group, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester involves multiple steps. One common method includes the esterification of benzenepropanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. For instance, in medicinal applications, it may act as a beta-blocker, inhibiting the action of certain neurotransmitters on the heart. This leads to a decrease in heart rate and blood pressure. The molecular pathways involved include the inhibition of beta-adrenergic receptors, which are crucial in regulating cardiovascular functions.
Comparison with Similar Compounds
Similar Compounds
Esmolol hydrochloride: A similar compound with a methyl ester group instead of an ethyl ester group.
Propranolol: Another beta-blocker with a different molecular structure but similar therapeutic effects.
Uniqueness
Benzenepropanoic acid, 4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, ethyl ester is unique due to its specific ester group, which can influence its pharmacokinetic properties, such as absorption and metabolism. This uniqueness makes it a valuable compound for specific therapeutic applications where rapid onset and short duration of action are desired.
Properties
CAS No. |
81147-95-7 |
---|---|
Molecular Formula |
C17H27NO4 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
ethyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate |
InChI |
InChI=1S/C17H27NO4/c1-4-21-17(20)10-7-14-5-8-16(9-6-14)22-12-15(19)11-18-13(2)3/h5-6,8-9,13,15,18-19H,4,7,10-12H2,1-3H3 |
InChI Key |
BQELVJOBZCACSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)OCC(CNC(C)C)O |
Origin of Product |
United States |
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